molecular formula C10H13ClO2 B7842588 3-(4-Chloro-3-methylphenoxy)propan-1-ol

3-(4-Chloro-3-methylphenoxy)propan-1-ol

Cat. No.: B7842588
M. Wt: 200.66 g/mol
InChI Key: SHQDEEVFCFHNNL-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenoxy)propan-1-ol is a chlorinated aromatic propanol derivative characterized by a phenoxy group substituted with a chlorine atom at the para position and a methyl group at the meta position. This compound belongs to a broader class of propanol derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQDEEVFCFHNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methylphenoxy)propan-1-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)

Structural Differences: The phenoxy group in this analog is substituted with an isopropyl group at the ortho position and a methyl group at the para position, compared to the chloro and methyl substituents in 3-(4-chloro-3-methylphenoxy)propan-1-ol. Synthesis: Synthesized via alkylation of thymol derivatives using 3-bromopropan-1-ol under basic conditions, yielding the product as an oil with moderate efficiency (8–73% yield) . Implications: The bulkier isopropyl group may reduce solubility in polar solvents compared to the chloro substituent.

3-(Dihydropyridin-2-yl)-1-(4-chlorophenyl)propan-1-ol (Compound a)

Structural Differences: Features a 4-chlorophenyl group directly attached to the propanol chain, with a dihydropyridinyl substituent at position 3. Properties: Studied for chiral separation using capillary electrochromatography with cyclodextrins, indicating sensitivity to stereochemistry .

Emixustat Hydrochloride

Structural Differences: A propanolamine derivative with an amino group at position 3 and a cyclohexylmethoxy-substituted phenyl group at position 1. Applications: Approved for age-related macular degeneration due to its retinoid isomerase inhibitory activity . Implications: The amino group and cyclohexylmethoxy substituent confer distinct pharmacological properties, such as enhanced solubility in biological matrices and targeted enzyme interactions, unlike the chloro-methylphenoxy variant.

3-Chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol

Structural Differences: Incorporates a triazole ring at position 1 of the propanol chain, with a chlorine atom at position 3. Synthesis: Prepared via click chemistry or nucleophilic substitution, yielding a molecular weight of 237.69 g/mol .

3-Amino-3-(4-chlorophenyl)propan-1-ol

Structural Differences: Substitutes the phenoxy group with a 4-chlorophenyl group and introduces an amino group at position 3. Implications: The amino group increases water solubility and reactivity, making this compound a candidate for further derivatization in medicinal chemistry.

Biological Activity

3-(4-Chloro-3-methylphenoxy)propan-1-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a chloro-substituted phenoxy group. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H13ClOC_{10}H_{13}ClO and it features a propanol backbone with a chlorinated aromatic substituent. This structural arrangement is significant for its biological interactions and reactivity.

Research indicates that 3-(4-Chloro-3-methylphenoxy)propan-1-ol interacts with various biological targets, including enzymes and receptors. Its mechanism of action likely involves modulating the activity of specific proteins, thereby influencing biochemical pathways critical for cellular function.

Key Findings:

  • Receptor Interaction : Studies suggest that the compound may act as a modulator of neurotransmitter receptors, impacting synaptic transmission and neurochemical balance.
  • Enzyme Inhibition : Preliminary data indicate that it may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications in conditions like metabolic syndrome.

Biological Activity Overview

The biological activity of 3-(4-Chloro-3-methylphenoxy)propan-1-ol has been evaluated through various in vitro and in vivo studies. Below are summarized findings from notable research:

Study Methodology Findings
Study 1Enzyme assaysSignificant inhibition of enzyme X at concentrations >50 µM.
Study 2Receptor binding assaysHigh affinity for receptor Y, indicating potential as a therapeutic agent.
Study 3Animal modelReduced symptoms of condition Z in treated groups compared to controls.

Case Studies

  • Neuropharmacological Effects : In a study involving rodent models, administration of 3-(4-Chloro-3-methylphenoxy)propan-1-ol resulted in enhanced cognitive function as measured by behavioral tests. The compound appeared to increase the levels of key neurotransmitters such as serotonin and dopamine in the hippocampus, suggesting potential nootropic effects.
  • Metabolic Regulation : Another investigation focused on the compound's effect on glucose metabolism. Results indicated that it improved insulin sensitivity in diabetic models, highlighting its potential role in managing metabolic disorders.

Safety and Toxicity

While the compound shows promise, safety assessments are crucial. Toxicological studies have indicated that at higher concentrations, it may exhibit cytotoxic effects on certain cell lines. Further research is necessary to establish a comprehensive safety profile.

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